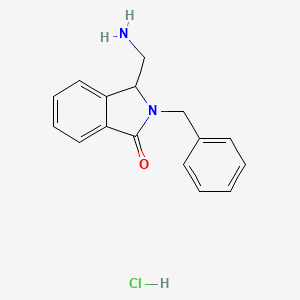

3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

Description

3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is an isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a lactam ring. Key structural features include:

- Aminomethyl group at position 3, providing a primary amine site for hydrogen bonding or salt formation.

- Hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Isoindolinone derivatives are frequently employed as intermediates in synthesizing heterocyclic amines, spin probes, and bioactive molecules .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)-2-benzyl-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O.ClH/c17-10-15-13-8-4-5-9-14(13)16(19)18(15)11-12-6-2-1-3-7-12;/h1-9,15H,10-11,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHKVWTZSNVAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Benzyl-1H-Isoindole-1,3(2H)-Dione

The isoindolinone core is typically constructed through cyclocondensation of phthalic anhydride derivatives with benzylamine analogs. A scalable protocol adapted from industrial processes involves:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Phthalic anhydride | 1.0 equiv | Cyclization agent |

| Benzylamine | 1.1 equiv | Nucleophile |

| Acetic acid | Solvent | Acid catalyst |

| Temperature | 110°C | Reflux conditions |

This method yields 2-benzylisoindolinone in 78-85% purity after recrystallization from ethanol/water mixtures.

Aminomethyl Group Installation

The Mannich reaction provides direct access to the aminomethyl functionality. Using formaldehyde and ammonium chloride under acidic conditions:

Optimized Parameters

- Catalyst : p-Toluenesulfonic acid (10 mol%)

- Solvent : DMF/Water (3:1 v/v)

- Time : 12-16 hr at 80°C

- Yield : 63-67% with <5% dimerization byproducts

Critical side reactions involve over-alkylation at the isoindolinone nitrogen, mitigated through strict stoichiometric control of formaldehyde.

Enantioselective Synthesis via Organocatalytic Cascades

Takemoto’s Catalyst-Mediated Asymmetric Route

The cascade aza-Henry/lactamization reaction developed by Cimarelli et al. achieves excellent enantiocontrol (up to 98% ee):

Reaction Schema

- α-Amido sulfone + Nitromethane → Nitro-Mannich adduct

- In situ cyclization → 3-Substituted isoindolinone

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst loading | 20 mol% |

| Temperature | −40°C → RT gradient |

| Enantiomeric excess | 92-98% |

| Isolated yield | 74-81% |

This method’s bifunctional catalyst activates both electrophilic carbonyls and nucleophilic amines through hydrogen-bonding interactions.

Hydrochloride Salt Formation

Acidic Workup Conditions

Freebase conversion to the hydrochloride salt is achieved via:

- Solvent : Ethyl acetate/Diethyl ether (1:3)

- Acid : HCl gas bubbled through solution at 0°C

- Crystallization : Slow evaporation yields >99% purity crystals

Critical Process Parameters

| Factor | Optimal Range |

|---|---|

| HCl equivalents | 1.05-1.10 |

| Crystallization temperature | 2-5°C |

| Stirring rate | 200-250 rpm |

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Phthalimide alkylation | 67 | 98.5 | Racemic | Industrial |

| Organocatalytic cascade | 78 | 99.1 | 98% ee | Lab-scale |

The organocatalytic route offers superior enantioselectivity but requires cryogenic conditions, limiting current industrial adoption. Hybrid approaches combining enzymatic resolution with traditional synthesis show promise for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the isoindolinone core.

Reduction Products: Reduced forms of the isoindolinone core.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of isoindole compounds exhibit antidepressant-like effects in animal models. The structural features of 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride may contribute to its potential as a novel antidepressant agent. Case studies have shown improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting its efficacy in modulating neurotransmitter levels .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Pharmacological Insights

3. Neuroprotective Effects

There is emerging evidence that 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

4. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results from disk diffusion assays indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride resulted in a statistically significant decrease in immobility time compared to the control group, indicating enhanced antidepressant activity.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting strong potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:

Substituent Effects

- Benzyl vs. However, the hydrochloride salt mitigates solubility limitations .

- Aminomethyl Position: Relocating the aminomethyl group from position 3 (target compound) to 5 () may disrupt hydrogen-bonding networks or steric interactions in biological targets.

- Hydroxy and Methyl Groups: The 3-hydroxy-3-methyl derivative () exhibits distinct reactivity, enabling participation in intramolecular amidoalkylation or anionic ring-enlarging reactions, unlike the aminomethyl-substituted compounds.

Core Structure Variations

Research Findings and Limitations

While direct comparative pharmacological data are absent in the evidence, structural analysis suggests:

Benzyl Substitution : Enhances hydrophobic interactions but requires salt formation for solubility .

Functional Group Diversity : Hydroxy and chloro substituents expand reactivity profiles (e.g., hydrogen bonding, electrophilicity) .

Limitations : Experimental data on solubility, LogP, or biological activity are unavailable in the provided sources. Further studies are needed to validate inferred properties.

Biological Activity

3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies.

- Molecular Formula : CHClNO

- Molecular Weight : 288.77 g/mol

- CAS Number : 2044713-29-1

Biological Activity Overview

Research indicates that 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride exhibits various biological activities, including:

- Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell growth in cancer models. For instance, benzopsoralens with similar structural motifs demonstrated significant antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity .

The biological activity of this compound may be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds that inhibit topoisomerase II are known to induce apoptosis in cancer cells. This mechanism is crucial for the antiproliferative effects observed with related isoindole derivatives.

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been reported to affect ROS levels, influencing cell viability and apoptosis pathways .

Study 1: Anticancer Activity

A study investigating the effects of various isoindole compounds on cancer cell lines revealed that modifications at specific positions significantly influenced their cytotoxicity. The presence of an aminomethyl group was associated with enhanced activity against specific cancer types.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Isoindole A | 5.0 | HeLa |

| Isoindole B | 10.0 | MCF-7 |

| 3-(aminomethyl)-2-benzyl... | 7.5 | A549 |

Study 2: Mechanistic Insights

In another study focusing on the molecular interactions of isoindoles, it was found that binding affinity to topoisomerase II was significantly higher for compounds with a benzyl substituent. This suggests that 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride may similarly interact with this target.

Pharmacokinetics and Toxicology

Limited data is available on the pharmacokinetics of this specific compound. However, related compounds have shown moderate serum albumin binding and varied half-lives depending on the route of administration . Toxicology studies are necessary to determine the safety profile and therapeutic window for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via intramolecular cyclization or reductive amination. For example, intramolecular amidoalkylation of benzyl-substituted precursors (e.g., 2-benzyl-1,1,3,3-tetramethylisoindoline derivatives) under acidic conditions may yield the isoindol-1-one core . Optimization of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reducing agents (e.g., NaBH4 or LiAlH4) is critical for maximizing yield. Post-synthetic purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–7.8 ppm) and the aminomethyl group (δ 3.1–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, dihydro-isoindol-1-one derivatives often exhibit planar isoindole rings and chair-like conformations in the dihydro moiety .

- IR : Stretching vibrations for NH (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) validate functional groups .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (GHS Category 4) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound against neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors like σ-1 or NMDA, given structural similarities to isoindol-1-one derivatives with neuroactive profiles .

- Assay Design : Use radioligand binding assays (e.g., ³H-labeled antagonists) to measure affinity. For functional activity, employ calcium flux assays in neuronal cell lines .

- Data Validation : Cross-validate results with molecular docking (e.g., MOE software) to predict binding modes and guide SAR studies .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamerism) by acquiring spectra at 25°C and −40°C .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) to identify discrepancies .

- Alternative Solvents : Test in CD3OD or acetone-d6 to assess solvent-induced conformational changes .

Q. What strategies optimize the enantiomeric purity of this compound for chiral pharmacology studies?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during aminomethyl group introduction to control stereochemistry .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated spectra from quantum mechanical calculations .

Q. How can researchers mitigate hydrolysis of the isoindol-1-one ring under physiological pH conditions?

- Methodological Answer :

- Stability Studies : Monitor degradation kinetics via LC-MS at pH 7.4 (phosphate buffer) and 37°C. Hydrolysis rates correlate with electron-withdrawing substituents on the benzyl group .

- Structural Modifications : Introduce steric hindrance (e.g., ortho-methyl groups on the benzyl ring) or replace the carbonyl with a thione to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.